

Application Notes and Protocols for Heliotron Divertor Design and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heliotron*

Cat. No.: *B12084254*

[Get Quote](#)

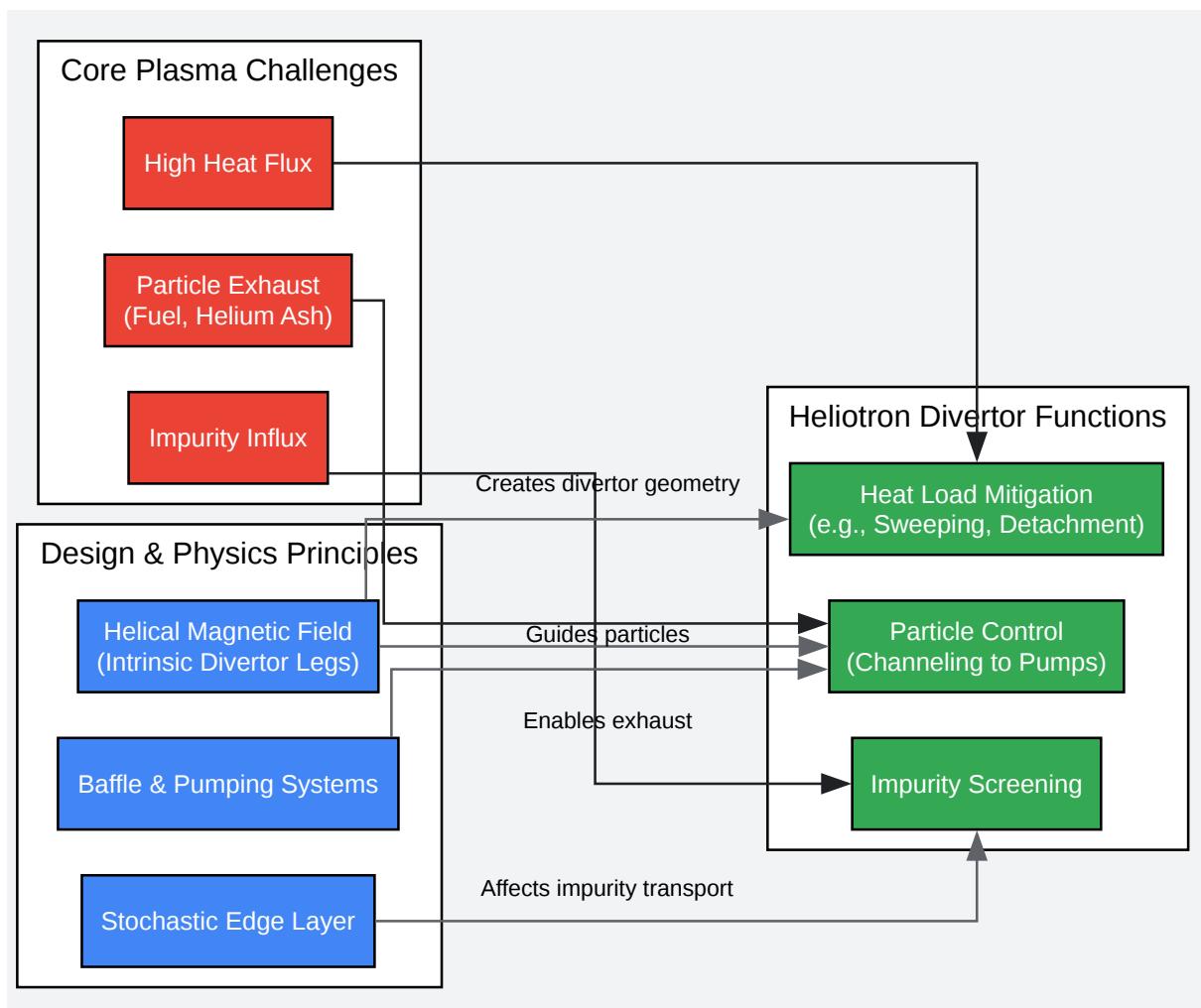
Introduction

Heliotron devices, a type of stellarator, are a promising alternative to tokamaks for magnetic confinement fusion. A key component of any fusion reactor is the divertor, which is responsible for exhausting heat and particles from the core plasma, thereby protecting the main vessel walls and controlling impurities. Unlike the axisymmetric divertors in tokamaks, **heliotron** divertors possess an intrinsic, three-dimensional helical structure that arises naturally from the magnetic field configuration. These notes provide a detailed overview of the design principles, operational functions, and experimental protocols associated with **heliotron** divertors, intended for researchers and scientists in the field of fusion energy.

Core Principles of Heliotron Divertor Function

The magnetic configuration in a **heliotron** is generated primarily by a set of continuous helical coils. This creates a nested set of magnetic flux surfaces for plasma confinement. At the edge of the confinement region, the magnetic field lines become chaotic or "stochastic," forming a scrape-off layer (SOL). Beyond this layer, open magnetic field lines are guided by the helical field into distinct "legs" or "stripes" that intersect with the vacuum vessel walls. These intersection points are where divertor target plates are placed.

The primary functions of the **heliotron** divertor are:


- Heat Load Mitigation: To distribute the immense heat flux from the plasma over a sufficiently large area on the divertor plates to prevent material damage.[\[1\]](#)

- Particle and Impurity Control: To channel escaping plasma particles (including helium ash from fusion reactions) and impurities away from the core plasma to a pumping system.[1][2]
- Plasma-Wall Interaction Management: To confine the most intense plasma interactions to the robustly designed divertor region, protecting the first wall of the main chamber.

A key feature of **heliotron** configurations like the Large Helical Device (LHD) is the presence of a stochastic magnetic field layer at the plasma edge, which influences particle and heat transport to the divertor plates.[3]

Logical Flow of Divertor Function

The following diagram illustrates the relationship between the challenges in a fusion environment and the functional solutions provided by the **heliotron** divertor system.

[Click to download full resolution via product page](#)

Fig. 1: Logical relationship between fusion challenges and divertor solutions.

Quantitative Data and Performance Parameters

The performance of **heliotron** divertors has been characterized in various devices. The following tables summarize key quantitative data from the Large Helical Device (LHD), the conceptual FFHR reactor, and **Heliotron J**.

Table 1: Heat Load Management

Parameter	Device/Concept	Value	Notes
Peak Heat Flux (Expected)	FFHR Reactor	Up to 10 MW/m ²	This is a critical challenge for reactor design. [4]
Peak Heat Flux (Mitigated)	FFHR Reactor	< 1 MW/m ²	Achieved via magnetic field sweeping using helical divertor coils. [4]
Heat Flux (Measured)	Heliotron J	Varies	Dependent on plasma density and magnetic configuration; higher density disperses heat. [5]
Divertor Sweeping Method	FFHR / LHD	Modulation of helical/poloidal coil currents	A $\pm 2\%$ current modulation in special helical divertor coils can effectively sweep the strike points. [4]
Strike Point Width (Swept)	FFHR Reactor	~800 mm	Enlarged strike point width due to sweeping significantly reduces average heat flux. [4]

Table 2: Particle Control and Pumping

Parameter	Device	Value	Notes
Neutral Pressure (Divertor)	LHD	0.01 - 0.1 Pa	This is relatively low due to the absence of a high recycling regime.[3]
Pumping Efficiency	LHD	~50%	Approximately half of the fueled gas is exhausted by the divertor pumping system.[3]
Pumping Speed (Achieved)	LHD	96.5 m ³ /s	Achieved with cryogenic pumps installed under the divertor domes.[3]
Pumping Capacity	LHD	86,000 Pa·m ³	Represents the total amount of gas the cryo-pumps can handle before regeneration.[3]
Particle Collection	Heliotron-E	0.1-0.2 mTorr	Pressure rise observed in a pumped particle collector placed in the divertor stripe.[6]

Table 3: Device and Plasma Parameters

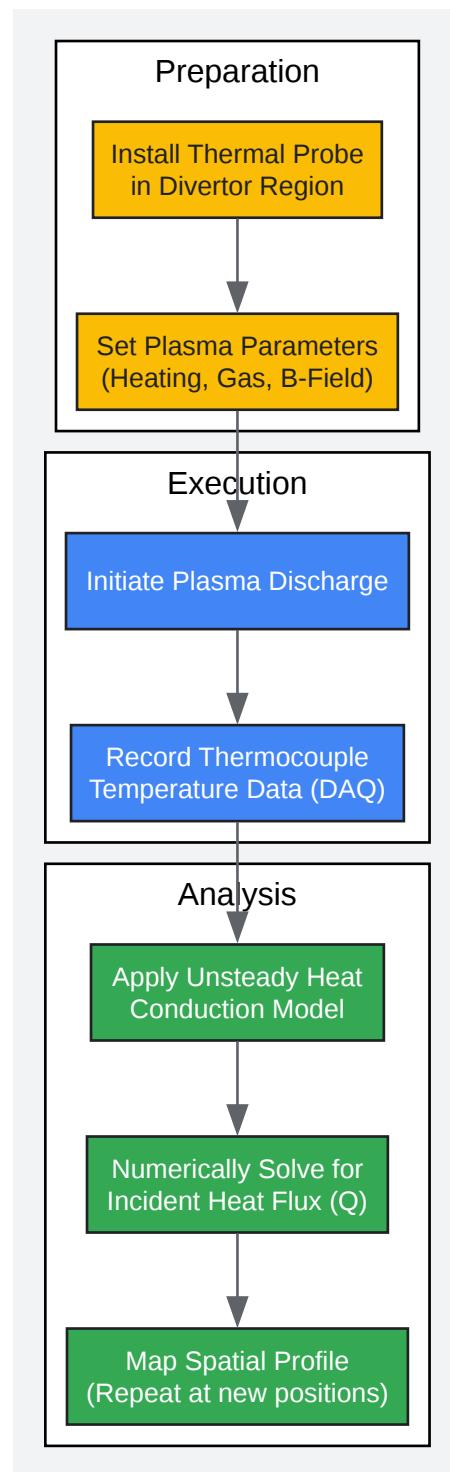
Parameter	Device	Value	Notes
Major Radius (R)	LHD	3.9 m	[3]
Major Radius (R)	Heliotron J	1.2 m	[5]
Magnetic Field (B)	LHD	2.8 T	[3]
Magnetic Field (B)	Heliotron J	≤ 1.5 T	[5]
Typical Plasma Density (n_e)	Heliotron-E	$\sim 3 \times 10^{19} \text{ m}^{-3}$	For Neutral Beam Injection (NBI) heated plasmas.[6]
Typical Electron Temp. (T_e)	Heliotron-E	800 eV	[6]
Typical Ion Temp. (T_i)	Heliotron-E	700 eV	[6]

Experimental Protocols

Detailed methodologies are crucial for studying divertor physics. Below are protocols synthesized from published experiments.

Protocol 1: Measurement of Divertor Heat Flux

Objective: To measure the heat flux distribution on a divertor target plate or probe in a **heliotron** device. This protocol is based on methodologies used in **Heliotron J**.[7][8]


Materials:

- **Heliotron** device (e.g., **Heliotron J**).
- Moveable thermal probe, such as a Hybrid Directional Probe (HDP), equipped with multiple thermocouples.[7]
- Data Acquisition (DAQ) system synchronized with the plasma discharge sequence.

Methodology:

- Probe Installation and Positioning:

- Install the thermal probe on a port that allows access to the divertor region.
- Position the probe head at a known radial and poloidal location corresponding to the expected divertor leg intersection.
- Plasma Discharge:
 - Initiate a plasma discharge with predefined parameters (e.g., heating power, gas puffing, magnetic configuration).
 - The discharge duration is typically short (~0.1 s), which is often less than the thermal diffusion time of the probe tip.[7]
- Data Acquisition:
 - During the discharge, record the temperature evolution from the thermocouples embedded in the probe tips using the DAQ system.
- Data Analysis:
 - Since the discharge is shorter than the thermal diffusion time, a steady-state heat conduction model is not applicable.[8]
 - Apply an unsteady (transient) heat conduction model to the measured temperature data.
 - Solve the heat conduction equation numerically to deduce the incident heat flux (Q) that would produce the observed temperature change (ΔT_p).
- Mapping:
 - Repeat the experiment with the probe at different positions to map the spatial profile of the heat flux across the divertor strike line.

[Click to download full resolution via product page](#)

Fig. 2: Experimental workflow for measuring divertor heat flux.

Protocol 2: Evaluation of Particle Control with Baffles

Objective: To assess the effectiveness of a baffle structure in compressing neutral particles in the divertor region for improved pumping. This protocol is based on experiments conducted on LHD.[2]

Materials:

- **Heliotron** device (e.g., LHD).
- Standard (open) divertor configuration.
- Modified divertor with a baffle structure installed.
- Pressure gauges (e.g., fast ion gauges) located in the divertor region.
- Gas puffing system.
- In-vessel cryo-sorption pumps.

Methodology:

- Baseline Measurement (Open Divertor):
 - Operate the device with the standard, open divertor configuration.
 - Initiate a plasma discharge with a controlled gas puff to fuel the plasma.
 - During the discharge, measure the neutral particle pressure in the divertor region using pressure gauges. Record this as the baseline pressure.
- Installation of Baffle Structure:
 - Vent the vacuum vessel and install the baffle structure. The baffle is designed to partially enclose the divertor region, restricting the backflow of neutral particles.
- Post-Modification Measurement (Closed Divertor):
 - Pump down the vessel and resume plasma operations.

- Repeat the same plasma discharge scenario as in Step 1, using identical gas puffing rates and heating power.
- Measure the neutral particle pressure in the baffled divertor region.
- Comparison and Analysis:
 - Compare the neutral pressure measurements from the open and closed (baffled) divertor configurations.
 - An increase in pressure in the baffled configuration for the same fueling rate indicates effective neutral compression.
 - Evaluate the performance of the in-vessel cryo-pumps in conjunction with the baffle to determine overall particle exhaust efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. energyencyclopedia.com [energyencyclopedia.com]
- 2. researchgate.net [researchgate.net]
- 3. conferences.iaea.org [conferences.iaea.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. osti.gov [osti.gov]
- 7. nifs.ac.jp [nifs.ac.jp]
- 8. nifs.ac.jp [nifs.ac.jp]
- To cite this document: BenchChem. [Application Notes and Protocols for Heliotron Divertor Design and Function]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12084254#design-and-function-of-heliotron-divertors\]](https://www.benchchem.com/product/b12084254#design-and-function-of-heliotron-divertors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com